Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Overview
Description
“Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C6H9N3O2S . It is also known by other names such as “ethyl 2- (5-amino-1,3,4-thiadiazol-2-yl)acetate” and “2-Amino-1,3,4-thiadiazolyl-5-acetic acid ethyl ester” among others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” can be represented by the InChI string: InChI=1S/C6H9N3O2S/c1-2-11-5 (10)3-4-8-9-6 (7)12-4/h2-3H2,1H3, (H2,7,9)
. The Canonical SMILES representation is CCOC (=O)CC1=NN=C (S1)N
.
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” is 187.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 187.04154771 g/mol . The Topological Polar Surface Area is 106 Ų .
Scientific Research Applications
1. Glutaminase Inhibition in Cancer Research
A derivative of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, specifically N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited potent glutaminase inhibition. This is significant for cancer research, as glutaminase inhibitors can attenuate the growth of certain cancer cells, such as human lymphoma B cells (Shukla et al., 2012).
2. Antimicrobial and Antifungal Applications
Compounds derived from Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This positions them as potential candidates for developing new antimicrobial and antifungal agents (Sych et al., 2019).
3. Antidepressant and Anxiolytic Properties
Several 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, related to Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, have shown marked antidepressant and anxiolytic properties. These properties were found to be comparable in efficiency to reference drugs like Imipramine and Diazepam, highlighting their potential in CNS disorder treatments (Clerici et al., 2001).
4. Anti-inflammatory and Analgesic Agents
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives, similar to Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, have been synthesized and found to possess significant anti-inflammatory and analgesic activities. They were also found to be devoid of gastrointestinal side effects, a common issue with many anti-inflammatory agents (Sainy et al., 2009).
5. Anticancer Properties
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate derivatives have been explored for their anticancer properties. The pharmacophore hybridization approach in synthesizing these compounds is aimed at designing drug-like small molecules with potential anticancer properties (Yushyn et al., 2022).
6. Corrosion Inhibition
Studies have shown that certain derivatives of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, like 2-amino-1,3,4-thiadiazoles, are effective in inhibiting corrosion of mild steel in sulfuric acid solutions. This application is significant in the field of materials science and engineering (Quraishi & Khan, 2006).
Future Directions
Thiadiazole derivatives have been the focus of many research studies due to their broad spectrum of biological activities . Future research could focus on exploring the potential applications of “Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” and similar compounds in various fields, including medicinal chemistry.
properties
IUPAC Name |
ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c1-2-11-4(10)3-12-6-9-8-5(7)13-6/h2-3H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGYUIQSDVGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326105 | |
Record name | Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
CAS RN |
32418-24-9 | |
Record name | 32418-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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